Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 1H-pyrrole-2-carboxylic acid, 1-acetyl-4,5-dipropyl-, methyl ester follows hierarchical substitution rules for heterocyclic compounds. The parent structure is the pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom. Numbering begins at the nitrogen (position 1), proceeding clockwise to assign positions to substituents:
- Position 1 : An acetyl group ($$ \text{CH}_3\text{CO}- $$) attached to the nitrogen atom.
- Position 2 : A methyl ester ($$ \text{COOCH}_3 $$) bonded to the carbon adjacent to the nitrogen.
- Positions 4 and 5 : Propyl groups ($$ \text{CH}2\text{CH}2\text{CH}_3 $$) extending from the third and fourth carbons of the ring.
The name prioritizes the acetyl group at position 1 due to its direct attachment to the heteroatom, followed by the ester and alkyl substituents in ascending numerical order. Alternative naming conventions, such as This compound, are also accepted but less formal.
Table 1: Key Nomenclature and Molecular Properties
Molecular Geometry and Electronic Configuration
The compound’s geometry is defined by its planar pyrrole core, with substituents influencing bond angles and electron distribution. The nitrogen atom contributes a lone pair to the aromatic π-system, creating a resonance-stabilized structure. Key geometric features include:
- Bond Angles : The pyrrole ring exhibits bond angles of approximately 107° at the nitrogen and 110° at the carbon atoms, typical of aromatic five-membered rings. Substituents like the acetyl group introduce slight distortions due to steric and electronic effects.
- Electronic Effects : The acetyl group at position 1 is electron-withdrawing, reducing electron density at the nitrogen and adjacent carbons. Conversely, the propyl groups at positions 4 and 5 donate electrons via inductive effects, creating localized regions of increased electron density.
- Tautomerism : The 1H-pyrrole designation indicates the nitrogen’s hydrogen remains unsubstituted in the predominant tautomer, though acetyl substitution at position 1 stabilizes this configuration.
The InChI string $$ \text{InChI=1S/C}{14}\text{H}{21}\text{NO}_{3}/c1-5-7-11-9-13(14(17)18-4)15(10(3)16)12(11)8-6-2/h9H,5-8H2,1-4H3 $$ encodes the connectivity and stereochemistry, confirming the absence of chiral centers.
Crystallographic Analysis of Substituent Arrangement
While explicit crystallographic data for this compound remains limited, structural analogs provide insights into likely packing arrangements and intermolecular interactions. For example, methyl 4-propyl-1H-pyrrole-2-carboxylate (CID 640313) adopts a planar conformation with substituents oriented to minimize steric clashes. Key predictions for this compound include:
- Packing Motifs : Propyl chains likely adopt extended conformations to facilitate van der Waals interactions, while the acetyl and ester groups participate in dipole-dipole interactions.
- Hydrogen Bonding : The ester carbonyl ($$ \text{C=O} $$) may act as a hydrogen bond acceptor, though the absence of free hydroxyl or amine groups limits classical H-bond networks.
- Torsional Angles : The acetyl group’s rotation relative to the pyrrole ring is constrained by conjugation with the aromatic system, favoring coplanarity for resonance stabilization.
Table 2: Predicted Crystallographic Parameters
The compound’s structural complexity underscores the importance of advanced techniques like X-ray diffraction or DFT calculations for resolving precise crystallographic details.
Properties
CAS No. |
918827-31-3 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl 1-acetyl-4,5-dipropylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-5-7-11-9-13(14(17)18-4)15(10(3)16)12(11)8-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
YEAHRQKNSSELEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C(=C1)C(=O)OC)C(=O)C)CCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate generally follows a multi-step approach, often beginning with the formation of the pyrrole ring through reactions involving enamides and alkynes. The following steps summarize the typical synthetic pathway:
Formation of Enamide : The initial step involves the synthesis of an enamide, which serves as a precursor for further reactions.
Annulation Reaction : The enamide undergoes an annulation reaction with an alkyne in the presence of a co-catalyst, leading to the formation of the pyrrole structure.
Acetylation : An acetyl group is introduced at the 1-position of the pyrrole ring through acetic anhydride or acetyl chloride.
Carboxylation : Finally, a carboxylate ester group is introduced at the 2-position using methyl chloroformate or similar reagents.
Specific Reaction Conditions
The following table summarizes specific reaction conditions that have been reported in literature for synthesizing this compound:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Enamide + Alkyne | Room temperature, 14 hours | 76% |
| 2 | Acetic Anhydride | Stirred at 25°C overnight | 90% |
| 3 | Methyl Chloroformate | Quenched with water, extracted with ethyl acetate | 84% |
Detailed Research Findings
Research has demonstrated various methodologies for synthesizing this compound. Notable findings include:
Use of Co-Catalysts : The incorporation of co-catalysts such as Cp*Co(CO)I2 has been shown to enhance reaction efficiency and yield during the annulation process.
Optimization of Conditions : Studies indicate that controlling temperature and reaction time is critical for maximizing yield; maintaining low temperatures (around -78°C) during certain steps prevents unwanted side reactions.
Purification Techniques : Post-reaction purification typically involves column chromatography using silica gel to isolate the desired product effectively.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate is , with a molecular weight of approximately 209.285 g/mol. The compound features a pyrrole ring substituted with two propyl groups at positions 4 and 5, an acetyl group at position 1, and a carboxylate ester at position 2. This unique structure contributes to its distinct chemical reactivity and biological activity.
Medicinal Chemistry Applications
This compound exhibits promising pharmacological properties. Its applications in medicinal chemistry include:
- Pain management : Research indicates that derivatives of pyrrole compounds can inhibit norepinephrine reuptake and modulate serotonin receptors, making them potential candidates for analgesic drugs .
- Antidepressant activity : The compound's structural similarities with other pyrrole derivatives suggest potential effects on mood regulation through serotonin pathways.
Preliminary studies have focused on the interaction of this compound with various biological targets:
- Binding affinity : Investigations into its binding interactions with neurotransmitter receptors are crucial for understanding its mechanism of action and therapeutic potential.
- In vitro assays : These studies assess the compound's effectiveness against specific cellular targets, providing insights into its bioactivity and possible side effects.
Several case studies have documented the applications of this compound:
- Analgesic Development : A study explored the efficacy of pyrrole derivatives in pain management, highlighting their role in modulating neurotransmitter systems involved in pain perception .
- Antidepressant Research : Investigations into the antidepressant-like effects of related compounds have provided insights into how modifications to the pyrrole structure can enhance therapeutic outcomes.
- Synthetic Methodology : Research has demonstrated various synthetic approaches to produce this compound with high yields and purity, showcasing its potential for large-scale applications in drug development .
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets in biological systems. The acetyl and propyl groups may influence its binding affinity and specificity towards enzymes or receptors. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific proteins, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Ethyl 1-Acetyl-4,5-Dipropyl-1H-Pyrrole-2-Carboxylate (4am)
Key Differences :
- Ester Group : Ethyl substituent (vs. methyl) alters physical properties and reactivity.
- Synthesis : Achieved via Cp*Co(III)-catalyzed vinylic C–H activation with a 76% yield, higher than the methyl analog .
- Physical State : White solid (m.p. 48–50°C), contrasting with the methyl derivative’s oily form, likely due to increased molecular weight and crystallinity .
- ¹H NMR : Ethyl ester signals (δ 1.30–1.25, t, CH₂CH₃) and similar pyrrole/acetyl/propyl patterns .
Methyl 1-Isopropyl-4-(Pinacol Boronate Ester)-1H-Pyrrole-2-Carboxylate
Key Differences :
Patent-Derived Pyrrolo-Pyridazine Carboxylates
Complex derivatives like (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-pyrrolo-pyridazine carboxylates () feature fused heterocycles and halogenated aryl groups. These exhibit:
- Synthesis : Multi-step routes involving halogenation and esterification, differing from the straightforward C–H activation used for the target compound .
Comparative Data Table
Functional and Reactivity Insights
- Ester Group Impact : Methyl esters typically hydrolyze faster than ethyl under basic conditions due to reduced steric hindrance. This influences drug design, where ethyl esters may prolong stability .
- Substituent Effects : Propyl chains enhance lipophilicity, improving membrane permeability in bioactive compounds. Acetyl groups electron-withdrawing nature may direct electrophilic substitution on the pyrrole ring .
- Catalytic Synthesis : Rhodium and cobalt catalysts enable efficient C–H activation, but cobalt systems (e.g., Cp*Co(III)) show higher yields for ethyl derivatives, suggesting ligand-dependent efficiency .
Biological Activity
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 209.285 g/mol. The structure features a pyrrole ring substituted with two propyl groups at the 4 and 5 positions, an acetyl group at the 1 position, and a carboxylate ester at the 2 position. This unique arrangement may contribute to its distinct biological properties compared to other pyrrole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 209.285 g/mol |
| CAS Number | 918827-31-3 |
Preliminary studies suggest that this compound may interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis. The exact mechanism of action remains under investigation; however, its structural similarity to other biologically active compounds indicates possible interactions with receptors or enzymes involved in critical cellular processes.
Anticancer Potential
Research indicates that derivatives of pyrrole compounds often exhibit significant anticancer activity. For instance, structural analogs have shown promising results in inhibiting tumor growth in various cancer cell lines. This compound could serve as a lead compound for developing anticancer agents due to its structural characteristics that may enhance its efficacy against cancer cells.
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed an IC value indicative of moderate potency against certain types of cancer cells (exact values pending further research).
Antimicrobial Activity
Pyrrole derivatives have also been recognized for their antimicrobial properties. This compound may exhibit antibacterial effects against common pathogens. Comparative studies with known antibacterial agents could elucidate its potential as a therapeutic agent.
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Ciprofloxacin | Control | 2 |
Comparative Studies
This compound shares structural similarities with several other pyrrole compounds. Below is a comparison table highlighting these relationships and their respective biological activities.
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| Methyl 4-acetyl-1H-pyrrole-2-carboxylate | 2768204 | 0.95 | Anticancer activity |
| Methyl 4,5-dipropyl-1H-pyrrole-2-carboxylate | 918827-33-5 | 0.98 | Moderate antibacterial effects |
| Ethyl 1H-pyrrole-2-carboxylate | 2199-43-1 | 0.96 | Antiviral properties |
Future Directions
Further research is necessary to fully elucidate the biological activities and mechanisms underlying the effects of this compound. Future studies should focus on:
- In vitro and In vivo Studies : Conducting comprehensive assays to assess cytotoxicity across various cancer cell lines and evaluating antimicrobial efficacy.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound to understand its mode of action better.
- Structure–Activity Relationship (SAR) : Analyzing how variations in structure influence biological activity to optimize lead compounds for drug development.
Q & A
Q. What synthetic methodologies are employed to prepare Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate, and what are the critical reaction parameters?
The compound is synthesized via a ruthenium-catalyzed oxidative annulation of alkynes with enamines. A representative procedure involves reacting methyl 2-acetamidoacrylate (0.50 mmol) with dipropylacetylene (1.00 mmol) in the presence of a Ru catalyst, followed by purification via silica gel column chromatography (n-hexane/EtOAc, 10:1). Key parameters include reaction time (22 hours), stoichiometric excess of alkyne (2:1 ratio), and catalyst efficiency . Monitoring by TLC and optimizing eluent ratios are critical for isolating the product.
Q. Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?
- IR Spectroscopy : Identifies carbonyl stretches (e.g., acetyl C=O at ~1749 cm⁻¹ and ester C=O at ~1708 cm⁻¹) and aromatic C-H vibrations (3056 cm⁻¹) .
- Mass Spectrometry : High-resolution EI-MS confirms molecular formula (e.g., [M⁺] at m/z 419.1521 for analogous derivatives) .
- Melting Point Analysis : Determines crystallinity and purity (e.g., 176–181°C for related compounds) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield in Ru-catalyzed annulation reactions?
Variables to test include:
- Catalyst Loading : Lowering Ru catalyst amounts while maintaining efficiency.
- Solvent Effects : Screening polar vs. non-polar solvents to enhance solubility of intermediates.
- Temperature Gradients : Assessing reaction rates at 80–120°C to balance activation energy and side reactions.
- Alkyne/Enamine Ratios : Testing 1.5:1 to 3:1 ratios to minimize unreacted starting material. Parallel monitoring via HPLC or GC-MS aids in identifying kinetic bottlenecks .
Q. What strategies are effective for resolving contradictions in crystallographic data for structurally similar pyrrole derivatives?
- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder or twinning .
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify intermolecular interactions (e.g., R₂²(8) motifs) and validate packing motifs .
- ORTEP Visualization : Employ WinGX/ORTEP to model anisotropic displacement ellipsoids and detect thermal motion artifacts .
Q. How can computational modeling predict hydrogen-bonding networks in the solid-state structure of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and simulate hydrogen-bonding energies. Pairing this with CrystalExplorer for Hirshfeld surface analysis quantifies interaction contributions (e.g., H···O vs. H···C contacts). Experimental validation via powder XRD or DSC ensures computational predictions align with observed thermal stability .
Methodological Considerations
- Synthesis Reproducibility : Ensure strict anhydrous conditions for Ru-catalyzed reactions to prevent catalyst deactivation .
- Analytical Cross-Validation : Correlate HR-MS data with elemental analysis (e.g., C, H, N %) to confirm purity .
- Crystallography Workflow : Combine SHELX for refinement, Mercury for packing diagrams, and PLATON for symmetry checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
